molecular formula C10H15NO4S B12612578 Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- CAS No. 916059-46-6

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-

Cat. No.: B12612578
CAS No.: 916059-46-6
M. Wt: 245.30 g/mol
InChI Key: XJOHRTOOZHTGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- is an organic compound with the molecular formula C10H15NO4S and a molecular weight of 245.3 g/mol . This compound is characterized by the presence of a methanesulfonamide group attached to a phenyl ring substituted with a dimethoxymethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- typically involves the reaction of methanesulfonamide with a suitable phenyl derivative under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of phenyl derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Methanesulfonamide derivatives are being explored as precursors or active ingredients in various pharmaceutical formulations. Their ability to interact with biological targets makes them potential candidates for drug development aimed at treating bacterial infections and inflammatory diseases. Sulfonamides are known to inhibit enzymes involved in folate metabolism, which can lead to bacterial growth inhibition.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- may possess similar properties. This could lead to its application in treating conditions characterized by inflammation .
  • Biological Activity : Research indicates that the compound may interact with proteins that modulate inflammatory responses, enhancing its potential therapeutic applications.

Synthetic Organic Chemistry

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-, is also valuable in synthetic organic chemistry due to its unique functional groups:

  • Reactivity : The presence of both sulfonamide and methoxymethyl functionalities allows for diverse reactivity profiles, making it suitable for various synthetic pathways. This versatility facilitates the development of new compounds with tailored properties.
  • Comparative Analysis with Similar Compounds : The compound shares structural similarities with other sulfonamide derivatives, such as:

Case Studies and Research Findings

  • Inhibitory Studies : Research on similar sulfonamides has shown their effectiveness in inhibiting specific enzymes related to bacterial growth. The inhibitory effects vary depending on the substituents on the phenyl ring, suggesting that Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- may exhibit unique biological activities due to its specific structure .
  • Structural Analysis : Studies on the conformational behavior of related compounds indicate that the orientation of substituents significantly affects their biological activity and interaction with target proteins. For instance, variations in torsion angles and hydrogen bonding patterns can lead to different reactivity profiles .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- can be compared with other similar compounds, such as:

    Methanesulfonamide: A simpler compound with a similar sulfonamide group but lacking the phenyl and dimethoxymethyl substitutions.

    N,N-Dimethylmethanesulfonamide: Another derivative with different substituents on the sulfonamide group.

    Sulfonamides: A broader class of compounds with varying substituents and applications.

The uniqueness of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.

Biological Activity

Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- (CAS Number: 916059-46-6) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their antibacterial and anti-inflammatory properties, and derivatives like this compound may exhibit similar or novel activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H13N1O3S1
  • Molecular Weight : 229.28 g/mol
  • Structure : The compound features a methanesulfonamide group attached to a phenyl ring with a dimethoxymethyl substituent.

The biological activity of Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- is primarily attributed to its sulfonamide moiety, which can interact with various biological targets:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects.
  • Interaction with Biomolecules : The methanesulfonamide group can form hydrogen bonds with amino acids in proteins, potentially altering their function and leading to various biological outcomes.

Antibacterial Activity

Research has indicated that sulfonamide derivatives possess significant antibacterial properties. For instance:

  • A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structural features to Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]- exhibited effective inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties:

  • In vitro studies have shown that certain sulfonamide derivatives can downregulate pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Study on Structural Modifications :
    • A comparative study evaluated the biological activity of various sulfonamide derivatives, including Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-. The results indicated that modifications on the aromatic ring significantly influenced antibacterial potency and selectivity against specific bacterial strains .
  • Evaluation of Pharmacokinetics :
    • Another research focused on the pharmacokinetic properties of methanesulfonamide derivatives. It was found that the presence of methoxy groups enhanced solubility and bioavailability, which are crucial for therapeutic efficacy .

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAnti-inflammatory Potential
Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]ModerateModerate
N-(4-methylphenyl)methanesulfonamideHighHigh
N-(2-chloro-4-methylphenyl)methanesulfonamideModerateLow

Properties

CAS No.

916059-46-6

Molecular Formula

C10H15NO4S

Molecular Weight

245.30 g/mol

IUPAC Name

N-[3-(dimethoxymethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-14-10(15-2)8-5-4-6-9(7-8)11-16(3,12)13/h4-7,10-11H,1-3H3

InChI Key

XJOHRTOOZHTGLS-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=CC=C1)NS(=O)(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.